2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester, can be achieved through various methods. One common approach is a one-pot, solvent-free, microwave-assisted, multi-component reaction. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid . The reaction conditions typically involve microwave irradiation, which accelerates the reaction and improves yield.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative reaction methods such as microwave-assisted synthesis, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester include other quinoline derivatives such as:
- Quinoline N-oxides
- Hydroxyquinolines
- Aminoquinolines
Uniqueness
What sets this compound apart from other quinoline derivatives is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
172753-40-1 |
---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
methyl 5-(dimethylamino)-2-oxopyrano[3,2-c]quinoline-3-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c1-18(2)14-10-8-11(15(19)21-3)16(20)22-13(10)9-6-4-5-7-12(9)17-14/h4-8H,1-3H3 |
InChI Key |
JIRNTCGHQPSWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C3=C1C=C(C(=O)O3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.